4-chloro-N-ethyl-3-nitroaniline
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Overview
Description
4-chloro-N-ethyl-3-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, an ethyl group at the nitrogen atom, and a nitro group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-3-nitroaniline typically involves multiple steps:
Nitration: The nitration of 4-chloroaniline can be achieved using guanidinium nitrate to form 4-chloro-3-nitroaniline.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-3-nitroaniline undergoes several types of chemical reactions:
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: 4-chloro-N-ethyl-3-aminoaniline.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-N-ethyl-3-nitroaniline when using sodium methoxide.
Scientific Research Applications
4-chloro-N-ethyl-3-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Pharmaceuticals: It is used in the development of drugs due to its structural similarity to bioactive compounds.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-3-nitroaniline depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: Similar structure but lacks the nitro and ethyl groups.
4-chloro-3-nitroaniline: Lacks the ethyl group.
4-nitroaniline: Lacks the chlorine and ethyl groups.
Uniqueness
4-chloro-N-ethyl-3-nitroaniline is unique due to the presence of all three substituents (chlorine, nitro, and ethyl groups), which confer specific chemical properties and reactivity that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-chloro-N-ethyl-3-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
PLPSKERNYGVTFK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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